molecular formula C8H7FN2 B2625671 4-Fluoro-1H-indol-5-amine CAS No. 1003858-66-9

4-Fluoro-1H-indol-5-amine

Cat. No. B2625671
CAS RN: 1003858-66-9
M. Wt: 150.156
InChI Key: XNGXBCBAWNMEGI-UHFFFAOYSA-N
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Description

  • Odor : Crystalline and colorless with specific odors .

Molecular Structure Analysis

The molecular structure of 4-Fluoro-1H-indol-5-amine consists of an indole ring with a fluorine substituent at the 4-position. The aromatic nature of indole arises from its 10 π-electrons, which contribute to its stability and reactivity . Here’s the simplified structure:


Chemical Reactions Analysis

  • Antiviral Activity : Derivatives of 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide were investigated for antiviral properties. Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A .

Physical And Chemical Properties Analysis

  • Safety Information : Warning (Hazard statements: H302, H315, H319, H335)

Mechanism of Action

The main interaction between indole derivatives and receptors often involves salt bridges. For example, the protonatable nitrogen atom of the ligands interacts with conserved Asp (3.32) of the serotonin receptors .

properties

IUPAC Name

4-fluoro-1H-indol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c9-8-5-3-4-11-7(5)2-1-6(8)10/h1-4,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNGXBCBAWNMEGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C(=C1N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-1H-indol-5-amine

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